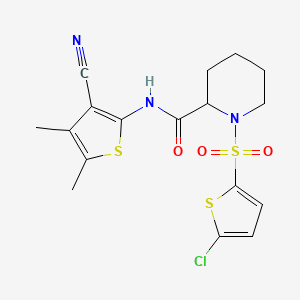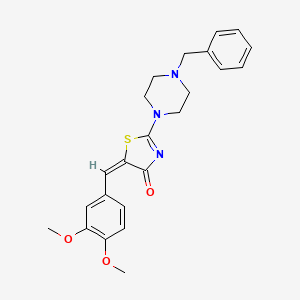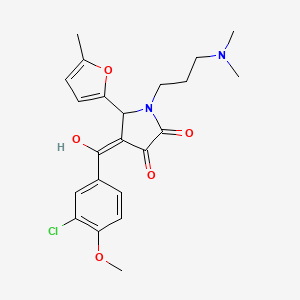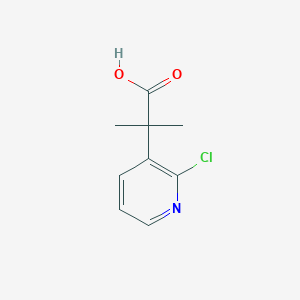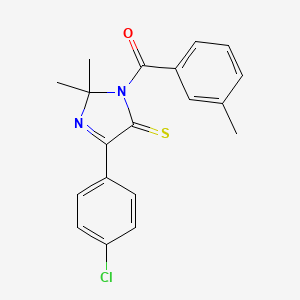![molecular formula C19H28N6O2S B2965748 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide CAS No. 2310123-95-4](/img/structure/B2965748.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Asthmatic Activities
A study by Kuwahara et al. (1997) explored the synthesis and evaluation of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, including compounds similar to the query chemical, for their potential in treating asthma. These compounds demonstrated significant anti-asthmatic activity, specifically in inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs. The study emphasizes the importance of specific structural features for potent activity (Kuwahara et al., 1997).
Antibacterial Agents
Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which is structurally related to the query chemical. These compounds were tested as antibacterial agents, with several showing high antibacterial activities. The study highlighted the potential of these compounds in developing new antibacterial treatments (Azab et al., 2013).
Insecticidal Agents
Soliman et al. (2020) synthesized a novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, similar to the query compound. These were evaluated as potential insecticidal agents against the cotton leafworm. The study provided insights into the structure-activity relationships and the potential application of these compounds in pest control (Soliman et al., 2020).
Herbicidal Activity
Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the query chemical, for their herbicidal activity. The study found these compounds to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agriculture (Moran, 2003).
Synthesis and Characterization Studies
Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and characterization of pyridazine analogs, related to the query chemical. This research provides valuable information on the chemical and physical properties of such compounds, which is essential for their potential application in various fields (Sallam et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
The triazole and thiadiazine moieties in its structure are known to make specific interactions with different target receptors . This suggests that the compound may bind to its targets, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation, among others.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Given the pharmacological activities associated with similar compounds , it is likely that the compound has a range of effects at the molecular and cellular levels. These could include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes such as inflammation and cell proliferation.
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2S/c1-23(28(26,27)16-8-3-2-4-9-16)15-12-24(13-15)18-11-10-17-20-21-19(25(17)22-18)14-6-5-7-14/h10-11,14-16H,2-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWWGSXPYTYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)
![N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2965666.png)
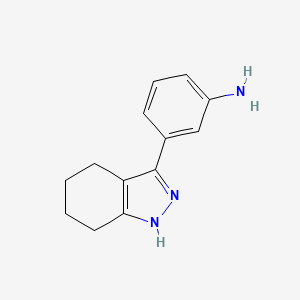
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)
